7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one
Description
7-[(3-Chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a coumarin derivative characterized by a 4-methyl group on the chromen-2-one core and a 3-chlorophenylmethoxy substituent at position 6. Coumarins are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antioxidant activities. The presence of the 3-chlorophenylmethoxy group introduces steric and electronic effects that influence its physicochemical and biological behavior.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-11-7-17(19)21-16-9-14(5-6-15(11)16)20-10-12-3-2-4-13(18)8-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADVZYVDHJUUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Overview
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one, a compound belonging to the coumarin family, is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article provides a comprehensive examination of its applications, synthesis methods, biological activities, and potential therapeutic uses.
Chemistry
This compound serves as a precursor for synthesizing various coumarin derivatives. Its unique structure allows chemists to explore modifications that may lead to compounds with enhanced properties or novel functionalities.
Biology
The compound has been studied for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that it may inhibit specific enzymes involved in disease processes, such as amine oxidase, which influences neurotransmitter metabolism and inflammatory responses .
Medicine
In medical research, this compound is being explored for its role in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating various diseases, including cancer and infections.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Studies : In vitro tests on cancer cell lines (e.g., MCF-7) have shown promising results, with IC50 values indicating significant cytotoxicity against these cells .
This suggests that the compound may be effective in inhibiting tumor growth and could be further developed as an anticancer agent.
Enzyme Inhibition
The mechanism of action involves the inhibition of enzymes critical for cancer progression and inflammation. For example:
Mechanism of Action
The mechanism of action of 7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as amine oxidase, which plays a role in the metabolism of neurotransmitters and vasoactive amines. This inhibition can lead to various pharmacological effects, including modulation of neurotransmitter levels and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : 3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
- Structural Difference: The 3-chlorophenyl group is directly attached to position 3 of the chromenone core, and a hydroxy group is present at position 7.
- The absence of a benzyloxy linker reduces steric hindrance, possibly altering binding affinity in biological systems.
Compound B : 7-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one (4l)
- Structural Difference : Incorporates a 1,2,3-triazole ring linked via a 4-chlorobenzyl group at position 7.
- Impact: The triazole moiety introduces additional hydrogen-bonding and π-π stacking capabilities, which may enhance interactions with biological targets like enzymes or receptors.
Compound C : 7-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)methoxy)-4-methyl-2H-chromen-2-one
- Structural Difference: Features a triazine ring with amino and 3-chlorophenylamino substituents at position 7.
- Impact: The electron-deficient triazine core may enhance interactions with electron-rich biological targets. Amino groups improve water solubility, contrasting with the hydrophobic 3-chlorophenylmethoxy group in the target compound.
Physicochemical Properties
Spectroscopic Comparison
- ¹H-NMR :
- Target Compound : Expected signals at δ ~5.2 ppm (OCH₂Ph), δ ~6.8–7.4 ppm (3-chlorophenyl aromatic protons), and δ ~2.4 ppm (4-methyl group).
- Compound A : Lacks OCH₂Ph signals but shows a downfield shift for the 7-hydroxy proton (~δ 10–12 ppm) .
- Compound B : Distinct triazole proton at δ ~8.1 ppm and benzyl CH₂ at δ ~5.3 ppm .
Biological Activity
7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Molecular Formula: C18H16ClO3
Molecular Weight: 329.78 g/mol
Structure: The compound features a chromenone backbone with a methoxy group and a chlorophenyl substituent, which influence its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and amine oxidase, which are involved in neurotransmitter metabolism, potentially leading to neuroprotective effects and modulation of mood disorders .
- Anticancer Activity: The compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Its mechanism may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. It has been tested against several cancer cell lines with varying degrees of success:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 0.47 | High cytotoxicity |
| HCT-116 | 9.54 | Moderate cytotoxicity |
| HepG-2 | 16.1 | Moderate cytotoxicity |
These results indicate that the compound is particularly effective against breast cancer cells compared to other types .
Case Studies
-
MCF-7 Cell Line Study:
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase activity and reduced cell viability after 24 hours of exposure . -
Toxicity Evaluation:
In vitro toxicity assessments using Vero cells indicated that the compound is relatively safe at lower concentrations, exhibiting over 80% cell viability at concentrations up to 100 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a hydroxyl group on the coumarin core (e.g., 7-hydroxy-4-methylcoumarin) reacts with a 3-chlorobenzyl bromide derivative. Acetonitrile is a preferred solvent due to its polarity, which facilitates SN2 mechanisms. Reaction optimization includes:
- Temperature : 60–80°C under reflux.
- Catalyst : Anhydrous K₂CO₃ or NaH to deprotonate the hydroxyl group.
- Yield improvement : Slow addition of the benzyl halide and extended reaction times (12–24 hrs). Yields typically range from 57–73%, as observed in analogous coumarin-chalcone hybrids .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity through melting point analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Key signals include the 3-chlorobenzyloxy protons (δ ~4.8–5.2 ppm, singlet) and the coumarin lactone carbonyl (δ ~160–165 ppm). Aromatic protons appear as multiplets in δ 6.8–8.0 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O lactone) and ~1250 cm⁻¹ (C-O-C ether linkage).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Screening :
- Acetylcholinesterase (AChE) inhibition : Use Ellman’s assay to measure IC₅₀ values.
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa).
- Antioxidant activity : DPPH radical scavenging assay.
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Approach :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement, focusing on resolving disorder in the 3-chlorophenyl group.
- Validation : Check R-factor convergence (<0.05) and validate hydrogen bonding/π-π interactions (e.g., coumarin stacking at ~3.8 Å). Discrepancies in unit cell parameters (e.g., triclinic vs. monoclinic systems) may arise from solvent inclusion; use PLATON/SQUEEZE to model disordered solvent .
Q. What computational methods enhance the prediction of this compound’s bioactivity?
- Protocol :
- Docking studies (AutoDock Vina) : Dock the compound into AChE (PDB ID 4EY7) or cancer targets (e.g., EGFR). Use PM7 semi-empirical methods for geometry optimization.
- DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solvent effects (e.g., PCM model for water) improve correlation with experimental IC₅₀ values.
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS).
Q. How can synthetic byproducts or regiochemical ambiguities be addressed during scale-up?
- Troubleshooting :
- HPLC-MS : Detect impurities (e.g., di-substituted byproducts) using a C18 column (ACN/water gradient).
- Regioselectivity control : Introduce protecting groups (e.g., TBS for hydroxyl) before benzylation.
- Alternative routes : Microwave-assisted synthesis reduces side reactions (e.g., 100°C, 30 mins, 80% yield) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methods :
- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da).
- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) to measure t₁/₂.
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetate) to improve solubility .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities across studies?
- Root causes :
- Assay variability : Normalize data to internal controls (e.g., % inhibition relative to baseline).
- Structural analogs : Subtle differences (e.g., 3-Cl vs. 4-Cl substitution) drastically alter bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
